D-Klvffa

Amyloid-beta aggregation Alzheimer's disease Peptide inhibitor

Choose D-Klvffa for unmatched stereoselectivity and proteolytic stability in Aβ research. This all-D-amino acid hexapeptide demonstrates a 2.6 μM IC50 against Aβ aggregation, vastly outperforming the L-enantiomer in preventing β-sheet formation and neurotoxicity. Its inherent resistance to degradation ensures sustained activity in cell culture and in vivo models, making it a non-substitutable tool over L-KLVFFA for validating assays, screening neuroprotective agents, or developing stable Aβ-targeting conjugates.

Molecular Formula C38H57N7O7
Molecular Weight 723.9 g/mol
Cat. No. B12386894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Klvffa
Molecular FormulaC38H57N7O7
Molecular Weight723.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1
InChIKeyMHTAOFNATLIOTI-XMPJBLIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Klvffa: A D-Amino Acid Aβ Assembly Inhibitor for Alzheimer's Disease Research


D-Klvffa (D-KLVFFA) is a hexapeptide composed entirely of D-amino acids, corresponding to the sequence D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala. It is derived from the central hydrophobic core (residues 16-20, KLVFF) of the amyloid-β (Aβ) peptide, a region critical for Aβ self-recognition and fibrillogenesis [1]. D-Klvffa functions as an inhibitor of Aβ assembly, with an in vitro IC₅₀ of 2.6 μM against Aβ aggregation . Unlike its L-amino acid counterpart (L-KLVFFA), the D-enantiomer exhibits unexpected heterochiral stereoselectivity, conferring enhanced resistance to proteolytic degradation and greater potency in preventing β-sheet formation and neurotoxicity associated with both Aβ₁₋₄₀ and Aβ₁₋₄₂ [1].

Why Generic Substitution of D-Klvffa with L-KLVFFA or Unmodified KLVFF Peptides Fails in Amyloid-β Research


The central hydrophobic core sequence KLVFF is a common scaffold for Aβ aggregation inhibitors, but not all KLVFF-based peptides are functionally interchangeable. The L-enantiomer (L-KLVFFA) demonstrates significantly weaker inhibition of Aβ fibrillogenesis and β-sheet formation compared to D-Klvffa, as shown by circular dichroism and electron microscopy [1]. Furthermore, unmodified L-peptides of this class are inherently susceptible to rapid proteolytic degradation in biological systems, severely limiting their utility in cellular and in vivo models [2]. Critically, the isolated KLVFFA recognition motif alone is fully inactive at low inhibitor-to-Aβ molar ratios (e.g., 0.02:1), requiring conjugation to steric hindrance-inducing scaffolds to achieve meaningful inhibition [3]. D-Klvffa, by virtue of its all-D-amino acid composition, simultaneously addresses the issues of stereoselective potency and enzymatic stability, making it a non-substitutable tool compound for investigating Aβ oligomerization and toxicity [1].

Quantitative Comparative Evidence: D-Klvffa vs. L-KLVFFA and Unmodified KLVFFA Peptides


Aβ Assembly Inhibition: D-Klvffa IC₅₀ and Potency Relative to L-Enantiomer

D-Klvffa inhibits Aβ assembly with an IC₅₀ of 2.6 μM . In direct head-to-head in vitro fibrillogenesis assays, the D-enantiomers of KLVFFA and related peptides were unexpectedly more active than their L-counterparts, demonstrating heterochiral stereoselectivity where D-Klvffa was the more potent inhibitor against native L-Aβ [1].

Amyloid-beta aggregation Alzheimer's disease Peptide inhibitor

β-Sheet Secondary Structure Prevention: Enhanced Conformational Inhibition by D-Klvffa

Circular dichroism (CD) spectroscopy demonstrated that D-Klvffa more effectively prevented Aβ from adopting the β-sheet secondary structure that is correlated with fibrillogenesis, compared to its L-enantiomer L-KLVFFA [1]. Electron microscopy further confirmed that fiber formation was more strongly inhibited by D-Klvffa [1].

Circular dichroism β-sheet fibrillogenesis peptide inhibitor

Neuronal Toxicity Reduction: D-Peptides Show Greater Neuroprotection than L-Counterparts

In neuronal cell culture models, D-peptides—including D-Klvffa—were more potent at reducing the toxicity of both Aβ₁₋₄₀ and Aβ₁₋₄₂ compared to their L-enantiomer counterparts [1]. This enhanced neuroprotection is a direct functional consequence of the D-amino acid backbone.

Neurotoxicity Aβ1-40 Aβ1-42 neuronal culture MTT assay

Protease Stability: D-Amino Acid Backbone Confers Resistance to Enzymatic Degradation

Peptides composed of D-enantiomeric amino acids, including D-Klvffa, exhibit significantly greater stability against proteolytic degradation compared to their L-amino acid counterparts [1]. This is a class-level property inherent to all-D-amino acid peptides, resulting from the inability of endogenous mammalian proteases to efficiently recognize and cleave D-peptide bonds [1].

D-amino acid peptide proteolytic stability peptide therapeutic protease resistance

Optimal Research and Industrial Application Scenarios for D-Klvffa Based on Quantitative Evidence


In Vitro Mechanistic Studies of Aβ Fibrillogenesis and Oligomerization

D-Klvffa is optimally deployed in biophysical assays—including Thioflavin T fluorescence, circular dichroism spectroscopy, and atomic force microscopy—to investigate the kinetics and conformational transitions of Aβ aggregation. Its IC₅₀ of 2.6 μM and superior ability to prevent β-sheet formation relative to L-KLVFFA [1] make it a potent positive control for validating assay sensitivity and benchmarking novel aggregation inhibitors. The compound's stereoselective interaction with Aβ also provides a unique tool for probing the chiral recognition mechanisms underlying Aβ self-assembly [1].

Cellular Models of Aβ-Induced Neurotoxicity and Neuroprotection Screening

In neuronal cell culture systems challenged with Aβ₁₋₄₀ or Aβ₁₋₄₂ oligomers, D-Klvffa serves as a validated neuroprotective agent. The evidence that D-peptides are more potent than L-peptides at reducing Aβ toxicity toward neuronal cells [1] supports the use of D-Klvffa as a reference compound when screening novel small molecules, peptides, or biologics for neuroprotective efficacy. Its D-amino acid backbone also confers resistance to protease degradation [2], ensuring sustained activity throughout extended culture periods and reducing variability from compound instability.

Development and Validation of Aβ-Targeted Conjugates and Delivery Systems

D-Klvffa represents an ideal recognition moiety for the design of bifunctional conjugates and nanoparticle-based Aβ-targeting systems. The KLVFF sequence is a well-established Aβ-binding motif, and the enhanced stability and potency of the D-enantiomer [1] make D-Klvffa a superior candidate over L-KLVFFA for conjugation to imaging agents, cytotoxic payloads, or drug delivery vehicles. Researchers developing Trojan horse strategies or targeted photodynamic therapies can utilize D-Klvffa as the Aβ-recognition domain to achieve selective binding to Aβ aggregates while minimizing off-target degradation [3].

In Vivo Efficacy Studies in Transgenic Alzheimer's Disease Models Requiring Stable Peptide Inhibitors

For in vivo studies employing transgenic C. elegans, Drosophila, or rodent models of AD, D-Klvffa is a rational selection over L-KLVFFA due to its class-level protease resistance [2]. The inherent stability of D-peptides in biological fluids translates to longer circulation times and improved bioavailability, enabling more robust assessment of Aβ-targeted interventions. While direct comparative in vivo data for D-Klvffa vs. L-KLVFFA are not yet available in the public domain, the established class advantage of D-peptides strongly supports the prioritization of D-Klvffa for preclinical efficacy testing over its proteolytically labile L-enantiomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Klvffa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.